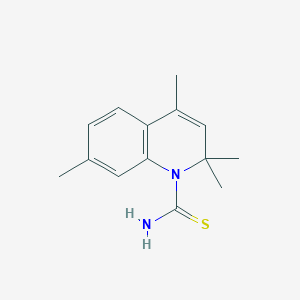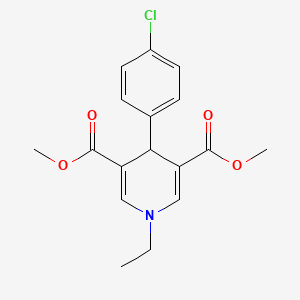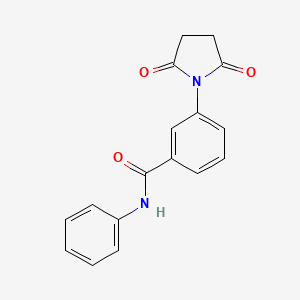![molecular formula C11H18N2O5 B5764774 acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B5764774.png)
acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine is a complex organic compound that features both acetic acid and hydroxylamine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine typically involves multiple steps. One common method includes the reaction of acetic acid with a precursor containing the hydroxylamine group. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate products and the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and homogeneous synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of esters or amides, depending on the substituents involved.
Scientific Research Applications
Acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler compound with similar reactivity but lacking the acetic acid and furan moieties.
Acetic acid: A basic carboxylic acid without the hydroxylamine and furan functionalities.
Furan derivatives: Compounds containing the furan ring but lacking the hydroxylamine and acetic acid groups.
Uniqueness
Acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetic acid and hydroxylamine functionalities allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.C2H4O2/c1-6-4-5-7(14-6)8(10-12)9(2,3)11-13;1-2(3)4/h4-5,11-13H,1-3H3;1H3,(H,3,4)/b10-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYZZGHUBYZPW-VRTOBVRTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)C(C)(C)NO.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N\O)/C(C)(C)NO.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]quinazolin-4-amine](/img/structure/B5764693.png)
![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)
![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)
![N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5764723.png)




![N-[4-(morpholin-4-yl)phenyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B5764766.png)
![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)

